molecular formula C17H14Cl2N2O2 B2408073 2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-52-7

2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2408073
CAS RN: 922130-52-7
M. Wt: 349.21
InChI Key: FXAPPTSCAGMKTQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .


Chemical Reactions Analysis

The chemical reactions involving 2-quinolone derivatives can vary widely depending on the specific substituents present on the quinolone ring . Common reactions could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the types of bonds present, and the specific substituents on the quinolone ring . These properties could include the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • A study on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety explored the potential therapeutic applications of compounds within this chemical class. The research demonstrated the synthetic versatility of quinazoline derivatives and their relevance in developing analgesic agents (Saad et al., 2011).

Antitumor Properties

  • Research into the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, highlighted the efforts to improve the solubility and, consequently, the bioavailability of quinazoline derivatives for cancer treatment. Some synthesized compounds showed significantly higher cytotoxicity than CB30865, indicating the potential of quinazoline derivatives in oncology (Bavetsias et al., 2002).

Luminescent Properties and Electron Transfer

  • A study on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent sheds light on the potential application of structurally related compounds in materials science, particularly in the design of novel luminescent materials and their use in optical sensors (Gan et al., 2003).

Synthetic Methods and Chemical Properties

  • The development of novel synthetic routes and the evaluation of heterocyclic carboxamides as potential antipsychotic agents provide insights into the chemical manipulation and pharmacological screening of quinazoline derivatives. This research underscores the importance of quinazoline and its derivatives in medicinal chemistry, offering a foundation for the development of new therapeutic agents (Norman et al., 1996).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. Many quinolone derivatives are used as antibacterial agents, and they typically work by inhibiting bacterial DNA gyrase, an enzyme involved in DNA replication .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures would need to be followed to minimize risks .

Future Directions

The future directions for research on 2-quinolone derivatives could include the development of new synthetic methods, the exploration of new applications in medicinal chemistry, and the investigation of the compounds’ environmental impacts .

properties

IUPAC Name

2,4-dichloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-21-15-6-4-12(8-10(15)2-7-16(21)22)20-17(23)13-5-3-11(18)9-14(13)19/h3-6,8-9H,2,7H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAPPTSCAGMKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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